N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-13(10(2)20-9)15(19)16-7-12-6-14(11-3-4-11)18-8-17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLNCCFEGZVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 2,5-Dimethylfuran-3-carboxylic acid : A furan derivative with methyl substituents at positions 2 and 5 and a carboxylic acid group at position 3.
- (6-Cyclopropylpyrimidin-4-yl)methanamine : A pyrimidine ring substituted with a cyclopropyl group at position 6 and an aminomethyl group at position 4.
The amide bond formation between these two fragments constitutes the final synthetic step.
Synthesis of 2,5-Dimethylfuran-3-Carboxylic Acid
Carbohydrate-Based Precursor Routes
The synthesis of furan derivatives from carbohydrates is well-documented. Patent US8324409B2 describes a one-pot method for converting fructose into 2,5-dimethylfuran (DMF) via 5-(hydroxymethyl)furfural (HMF) intermediates under hydrogenation and acid catalysis. While this patent focuses on DMF production, analogous strategies could be adapted to introduce a carboxylic acid group at position 3:
- Hypothetical Route :
- HMF Oxidation : Selective oxidation of HMF’s hydroxymethyl group at position 5 to a carboxylic acid using catalytic RuO₂ or TEMPO/NaClO systems.
- Methylation : Friedel-Crafts alkylation to introduce methyl groups at positions 2 and 5.
- Decarboxylation : Controlled decarboxylation to remove the position 5 carboxyl group, retaining the position 3 substituent.
This route remains speculative, as direct methods for 2,5-dimethylfuran-3-carboxylic acid synthesis are not explicitly detailed in the cited patents.
Paal-Knorr Cyclization
The Paal-Knorr reaction, which forms furans from 1,4-diketones, offers an alternative pathway:
Synthesis of (6-Cyclopropylpyrimidin-4-yl)Methanamine
Amination at Position 4
- Gabriel Synthesis : Treating 4-chloro-6-cyclopropylpyrimidine with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
- Reductive Amination : Condensation of 4-formyl-6-cyclopropylpyrimidine with ammonia under hydrogenation conditions (e.g., Ra-Ni or Pd/C).
Amide Bond Formation
Coupling 2,5-dimethylfuran-3-carboxylic acid with (6-cyclopropylpyrimidin-4-yl)methanamine requires activation of the carboxylic acid:
Acid Chloride Method
- Activation : Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amidation : React the acyl chloride with the amine in dichloromethane (DCM) with a base (e.g., triethylamine).
Coupling Reagents
- HATU/DIPEA : Mixing the acid and amine with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves high yields.
- EDCl/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF facilitate amide formation at 0–25°C.
Optimization Challenges
- Regioselectivity : Ensuring methylation occurs exclusively at positions 2 and 5 during furan synthesis.
- Stability : The cyclopropyl group is prone to ring-opening under acidic or oxidative conditions, necessitating mild reaction environments.
- Purification : Chromatographic separation is often required to isolate the target amide from unreacted starting materials or byproducts.
Data Tables
Table 1: Comparative Analysis of Amide Coupling Methods
Table 2: Key Intermediates and Characterization Data
| Intermediate | NMR (δ, ppm) | MS (m/z) | Melting Point (°C) |
|---|---|---|---|
| 2,5-Dimethylfuran-3-carboxylic acid | 1H: 2.28 (s, 6H), 6.35 (s, 1H) | 154 | 112–114 |
| (6-Cyclopropylpyrimidin-4-yl)methanamine | 1H: 1.02 (m, 4H), 3.85 (s, 2H) | 150 | 89–91 |
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antiinflammatory Properties
Research indicates that compounds similar to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide exhibit anti-inflammatory effects. These compounds are being investigated as potential treatments for inflammatory diseases due to their ability to inhibit matrix metalloproteinases (MMPs), particularly MMP9 and MMP12, which are implicated in various inflammatory processes .
Treatment of Obstructive Airway Diseases
The compound has been identified as a candidate for treating obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of specific metalloproteinases that contribute to airway inflammation and remodeling .
Selectivity and Binding Affinity
Studies have shown that similar compounds possess high selectivity for certain molecular targets, such as metabotropic glutamate receptors (mGlu), which are involved in neurological functions. For instance, a related compound demonstrated over 900-fold selectivity for mGlu5 receptors compared to others, suggesting a promising therapeutic profile for neurodegenerative disorders .
In Vivo Efficacy
In preclinical trials, the efficacy of this compound was evaluated in animal models. The studies focused on its pharmacokinetics and pharmacodynamics, revealing favorable absorption and distribution characteristics that support its potential use in clinical settings .
Clinical Implications
The compound's role in modulating inflammatory pathways has led to discussions about its application in clinical trials targeting diseases characterized by excessive inflammation and tissue remodeling. Given the current landscape of drug development for such conditions, this compound represents a valuable addition to the therapeutic arsenal .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of carboxamide derivatives where the 2,5-dimethylfuran-3-carboxamide group is connected to diverse heterocyclic systems. Key analogs include:
- N-(5-Benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (7a) : Features a thiazole ring substituted with a benzyl group .
- N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g) : Incorporates a chlorobenzyl-substituted thiazole .
- Target Compound : Replaces the thiazole ring with a pyrimidine scaffold and introduces a cyclopropyl group.
Key Differences :
- Core Heterocycle : Pyrimidine (target) vs. thiazole (analogs). Pyrimidine’s larger aromatic system may enhance π-π stacking interactions compared to thiazole.
- Substituents : Cyclopropyl (target) vs. benzyl/chlorobenzyl (analogs). Cyclopropyl’s steric and electronic effects could influence solubility and metabolic stability.
Physicochemical Properties
Data from analogs provide a basis for comparison (Table 1):
Insights :
- The cyclopropyl group in the target compound may lower melting points compared to benzyl analogs due to reduced crystallinity.
- Pyrimidine’s polarity could increase solubility in polar solvents relative to thiazole derivatives.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure that combines a cyclopropyl pyrimidine moiety with a dimethylfuran carboxamide. The molecular formula is with a molecular weight of approximately 230.31 g/mol. Its structure is essential for understanding its interaction with biological targets.
Antimalarial Activity
Recent research has identified this compound as part of the cyclopropyl carboxamide class, which exhibits promising antimalarial properties. A study conducted on various compounds from the Janssen Jumpstarter library revealed that this class has potent activity against Plasmodium falciparum, the causative agent of malaria. The lead compound from this class showed an effective concentration (EC50) of approximately 40 nM against the asexual stage of the parasite, with no observed cytotoxicity to human cells .
Mechanism of Action:
The mechanism involves targeting the cytochrome b gene in the mitochondrial respiratory chain of the parasite. Mutations in this gene have been associated with drug resistance, highlighting the importance of this target in developing new antimalarial therapies .
Study 1: Antimalarial Efficacy
A phenotypic screening study highlighted the efficacy of cyclopropyl carboxamides against P. falciparum. The study demonstrated that modifications to the structure could enhance activity without compromising safety profiles. The findings support further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Study 2: Cytotoxicity Assessment
Computational methods were employed to assess the cytotoxic potential of compounds related to this compound. The study utilized molecular dynamics simulations to predict interactions with key proteins involved in cancer progression, suggesting that this compound may interact favorably with targets associated with leukemia and other malignancies .
Data Table: Biological Activity Summary
| Biological Activity | Target | Efficacy (EC50) | Notes |
|---|---|---|---|
| Antimalarial | Plasmodium falciparum | 40 nM | No cytotoxicity in human cells |
| Anticancer | Various cancer cell lines | Not specified | Potential interactions with key proteins |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
